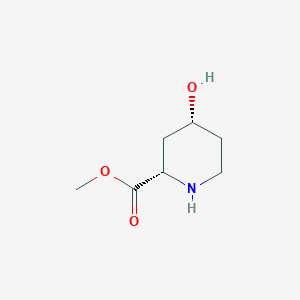

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the Chiral 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Among the vast family of piperidines, polysubstituted chiral derivatives offer a higher degree of structural complexity and specificity.

This compound, a derivative of 4-hydroxypipecolic acid, represents a particularly valuable chiral building block. The defined cis-stereochemistry between the C2-carboxylate and the C4-hydroxyl group provides a rigid conformational constraint that is highly sought after in drug design. This scaffold is integral to the development of novel therapeutics, including antivirals, enzyme inhibitors, and central nervous system agents.

This guide provides an in-depth exploration of robust and field-proven synthetic strategies to access this specific stereoisomer. We will dissect the causality behind key experimental choices, present detailed protocols, and offer comparative data to empower researchers in drug development and synthetic chemistry to make informed decisions for their campaigns.

Strategic Analysis: Navigating the Stereochemical Challenge

The primary synthetic challenge lies in the precise and simultaneous control of the two stereocenters at the C2 and C4 positions to achieve the desired (2S,4R) configuration. The cis-relationship between the two substituents is the key stereochemical feature that must be addressed. The principal strategies to achieve this can be broadly categorized into three approaches:

-

Chiral Pool Synthesis: Leveraging a naturally occurring, inexpensive chiral molecule as the starting material, such as (2S,4R)-4-hydroxy-L-proline, and performing a ring expansion.

-

Substrate-Controlled Diastereoselective Synthesis: Establishing one stereocenter (C2) and using its steric and electronic influence to direct the formation of the second stereocenter (C4) via a diastereoselective reduction.

-

Catalytic Asymmetric Synthesis: Building the chiral piperidine core from an achiral precursor using a chiral catalyst to induce high enantioselectivity, most commonly through asymmetric hydrogenation of a pyridyl substrate.

We will now examine each of these strategies in detail.

Methodology 1: Synthesis from the Chiral Pool via Ring Expansion

This strategy leverages the readily available and inexpensive amino acid, (2S,4R)-4-hydroxy-L-proline, which already contains the required absolute stereochemistry at two centers. The core of this approach is a carefully orchestrated ring expansion of the five-membered pyrrolidine to the six-membered piperidine ring. While elegant, this requires multiple steps and careful control of reaction conditions.

Rationale and Workflow

The logic is to first protect the reactive functional groups of hydroxyproline, then chemically manipulate the ring structure to insert an additional carbon atom between the original C4 and C5 positions, effectively expanding the ring. The existing stereochemistry serves as a template for the final product. A plausible and effective sequence involves oxidation, a Wittig-type olefination to introduce the required carbon, followed by reduction and intramolecular cyclization.

Caption: Workflow for Ring Expansion from 4-Hydroxy-L-proline.

Experimental Protocol: Key Steps

-

Protection of Hydroxyproline:

-

Amine Protection: The nitrogen atom of (2S,4R)-4-hydroxy-L-proline is protected, typically as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This prevents its nucleophilicity in subsequent steps.

-

Acid Protection: The carboxylic acid is esterified to the methyl ester using methanol with a catalyst like thionyl chloride (SOCl₂) or by using diazomethane. This prevents it from interfering with organometallic or reducing agents.

-

-

Oxidation of the C4-Hydroxyl Group:

-

The secondary alcohol is oxidized to a ketone using standard methods such as Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC). This ketone is the key intermediate for the ring expansion. This step is adapted from methodologies used in the synthesis of proline analogues.[1]

-

-

Wittig Olefination for Ring Cleavage:

-

The C4-ketone is reacted with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). This reaction cleaves the C4-N bond and forms a new carbon-carbon double bond, yielding a ring-opened acyclic amino acid derivative.

-

-

Diastereoselective Reduction and Cyclization:

-

The alkene and the ketone are reduced simultaneously. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is often employed. The pre-existing stereocenter at C2 directs the hydrogenation of the double bond, establishing the new stereocenter that will become C5 in the final product.

-

Upon reduction, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which triggers spontaneous intramolecular cyclization (reductive amination) to form the six-membered piperidine ring. The reduction of the ketone to the hydroxyl group at this stage must favor the desired cis product.

-

Methodology 2: Diastereoselective Reduction of a 4-Oxopiperidine

This is arguably the most direct and frequently employed strategy in industrial settings due to its efficiency. The approach involves constructing an achiral or racemic 4-oxopiperidine-2-carboxylate core and then performing a diastereoselective reduction of the ketone. The stereochemistry at C2, which is set first, directs the facial attack of the reducing agent on the C4-ketone.

Rationale and Workflow

The key to this synthesis is controlling the approach of the hydride reagent to the C4 carbonyl. The thermodynamically stable conformation of the N-protected piperidone ring places the bulky C2-ester group in an equatorial position. Hydride attack from the axial face is sterically less hindered, leading predominantly to the equatorial alcohol, which corresponds to the trans product. To obtain the desired cis product (axial alcohol), a sterically demanding reducing agent is required, which will preferentially attack from the less-hindered equatorial face.

Caption: Diastereoselective reduction of a 4-ketopiperidine ester.

Experimental Protocol

-

Synthesis of the 4-Oxopiperidine Precursor:

-

The precursor, methyl 1-benzyl-4-oxopiperidine-2-carboxylate, can be synthesized via a Dieckmann condensation of the corresponding acyclic amino diester.[2]

-

Enzymatic resolution or asymmetric synthesis can be employed to obtain the enantiomerically pure (S)-enantiomer.

-

-

Diastereoselective Ketone Reduction:

-

The N-protected methyl (S)-4-oxopiperidine-2-carboxylate is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C).

-

A solution of a sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added slowly. The bulky sec-butyl groups force the hydride to attack from the equatorial face of the piperidone ring, resulting in the formation of the axial alcohol (cis product).

-

The reaction is quenched carefully with water or an acidic solution.

-

-

Deprotection:

-

If an N-Boc protecting group is used, it is removed with TFA or HCl. If an N-benzyl group is used, it is removed by catalytic hydrogenolysis (H₂ over Pd/C).

-

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Typical Conditions | Diastereomeric Ratio (cis:trans) | Rationale |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | ~20:80 | Small, unhindered hydride prefers axial attack, yielding the trans product.[3] |

| L-Selectride® | THF, -78 °C | >95:5 | Large, sterically demanding hydride is forced into equatorial attack, yielding the cis product. |

| K-Selectride® | THF, -78 °C | >95:5 | Similar in steric bulk to L-Selectride, providing high cis selectivity. |

Methodology 3: Catalytic Asymmetric Hydrogenation

For large-scale synthesis, catalytic asymmetric methods are highly desirable as they minimize stoichiometric waste and can provide very high stereoselectivity. This approach involves the hydrogenation of a prochiral 4-hydroxypyridine-2-carboxylate derivative using a chiral transition metal catalyst.

Rationale and Workflow

The strategy relies on the synthesis of a flat, aromatic pyridine ring which is then reduced. A chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand (e.g., BINAP), creates a chiral environment around the substrate. The substrate docks onto the metal center in a specific orientation, and hydrogen is delivered to one face of the pyridine ring, thereby creating both stereocenters with high fidelity in a single step.

Caption: Catalytic asymmetric hydrogenation for direct synthesis.

Experimental Protocol

-

Substrate Synthesis:

-

Prepare methyl 4-hydroxypyridine-2-carboxylate from commercially available chelidamic acid.

-

The hydroxyl group may need to be protected (e.g., as a benzyl ether) depending on the catalyst tolerance.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, the pyridine substrate and a chiral catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) are dissolved in a degassed solvent like methanol.

-

The reactor is purged and pressurized with hydrogen gas (50-100 atm).

-

The reaction is heated (40-80 °C) and stirred until substrate conversion is complete, as monitored by HPLC or TLC.

-

The catalyst is removed by filtration through silica gel or celite.

-

-

Final Processing:

-

The solvent is removed under reduced pressure. If a protecting group was used, a deprotection step is performed.

-

The final product is purified by crystallization or chromatography. This approach is highlighted by powerful aza-Diels-Alder reactions and other catalytic asymmetric methods for accessing polysubstituted piperidines.[4]

-

Data Presentation: Catalyst Performance

| Catalyst System | Ligand | Typical e.e. (%) | Typical d.r. (cis:trans) |

| [Ru(OAc)₂((R)-BINAP)] | (R)-BINAP | >99 | >95:5 |

| [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | (R,R)-Et-DuPhos | >98 | >90:10 |

Conclusion and Outlook

The can be successfully achieved through several strategic approaches.

-

Chiral pool synthesis offers an intellectually elegant route but is often lengthy and less atom-economical for large-scale production.

-

Catalytic asymmetric hydrogenation represents the state-of-the-art for efficiency and stereocontrol, making it ideal for industrial applications, though it requires specialized equipment and expensive catalysts.

-

Diastereoselective reduction of a 4-oxopiperidine precursor provides a robust and scalable compromise, offering excellent control with more accessible reagents and conditions. This method is often the workhorse in many drug development laboratories.

Future advancements will likely focus on biocatalytic methods, using engineered enzymes like hydroxylases or reductases to perform these transformations with even greater selectivity and under milder, more sustainable conditions.[5] The choice of method will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the desired purity profile.

References

-

Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-5. [Link]

-

Wang, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

-

Rovane, S. E., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

-

Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]

-

Gillard, J., et al. (1988). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 53(11), 2602–2607. [Link]

-

He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy Methyl 4-hydroxypiperidine-2-carboxylate | 144913-66-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Introduction: The Significance of the 4-Hydroxypiperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for the synthesis of a wide array of therapeutic agents.[1] Among its many derivatives, the 4-hydroxypiperidine moiety holds particular importance. The introduction of a hydroxyl group at the 4-position not only influences the molecule's polarity and solubility but also provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships.[2] This guide focuses on a specific stereoisomer, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a chiral building block with significant potential in the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and process chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven experimental protocols for their determination.

Chemical Identity and Core Molecular Properties

A foundational aspect of physicochemical characterization is the unambiguous identification of the molecule and its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| CAS Number | 175671-43-9 (HCl salt) | |

| Canonical SMILES | COC(=O)[C@H]1CCCN1 | [3] |

| InChIKey | XYDFSCGFCFYWNY-UHFFFAOYSA-N | [3] |

These identifiers are crucial for accurate literature and database searches, as well as for regulatory submissions. The specific stereochemistry, (2S,4R), dictates the three-dimensional arrangement of the atoms, which in turn profoundly influences its biological activity and interaction with other chiral molecules.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be required to confirm its structure and stereochemistry.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals would include the methyl ester singlet, the methine protons at the 2 and 4 positions, and the methylene protons of the piperidine ring. The coupling constants between the protons on the piperidine ring would be crucial in confirming the cis relationship between the substituents at the 2 and 4 positions.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons bearing the hydroxyl and carboxylate groups, and the remaining ring carbons.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) should be performed. NOESY is particularly powerful for determining spatial proximity between protons and confirming the stereochemical arrangement.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and would be the method of choice. The analysis can be performed in both positive and negative ion modes.

-

Analysis: In positive ion mode, the expected molecular ion peak would be [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy Analysis:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. For liquid samples, a neat spectrum can be obtained between two salt plates.

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Interpretation: Key characteristic absorption bands to look for would include:

-

A broad O-H stretch from the hydroxyl group (around 3300-3500 cm⁻¹).

-

An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹, may overlap with the O-H stretch).

-

C-H stretching vibrations from the aliphatic ring and methyl group (around 2850-3000 cm⁻¹).

-

A strong C=O stretch from the ester carbonyl group (around 1730-1750 cm⁻¹).

-

C-O stretching vibrations from the ester and hydroxyl groups (around 1000-1300 cm⁻¹).

-

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the sample is a finely ground, dry powder.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Procedure:

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Rationale: A sharp melting point range is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[4]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents for testing.[5]

-

Sample Addition: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for pKa Determination.

Conclusion

The physicochemical properties of this compound are critical to its successful application as a building block in drug discovery and development. This guide has outlined the key properties and provided detailed, actionable protocols for their experimental determination. A thorough and early characterization of these parameters will enable researchers to make informed decisions in lead optimization, formulation design, and overall drug development strategy, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

- Benchchem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

- Enamine. (n.d.). LogD/LogP Background.

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... Retrieved from [Link]

- Chemical-Suppliers.com. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0.

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

- Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.

- Bridge Organics. (n.d.). (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.

-

PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.

-

PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

The Strategic Value of (2S,4R)-4-Hydroxypiperidine-2-carboxylate Methyl Ester: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1][2] Its prevalence is underscored by its presence in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases.[2][3] The power of the piperidine motif lies in its three-dimensional structure, which allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[3][4] Furthermore, the saturated heterocyclic nature of the piperidine ring often imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability, modulated lipophilicity, and enhanced bioavailability.[2]

Within the vast chemical space of piperidine derivatives, chiral-substituted scaffolds offer an even greater level of sophistication for drug design. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate stands out as a particularly valuable chiral building block. Its stereochemically defined structure, featuring a hydroxyl group at the 4-position and a methyl ester at the 2-position, provides multiple points for synthetic diversification. This allows medicinal chemists to explore structure-activity relationships (SAR) with a high degree of control, ultimately leading to the development of potent and selective drug candidates. This guide will provide an in-depth exploration of the synthesis, biological significance, and therapeutic potential of derivatives originating from this versatile scaffold.

Synthetic Versatility: A Gateway to Diverse Chemical Architectures

The strategic importance of this compound lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. The piperidine nitrogen, the C4-hydroxyl group, and the C2-methyl ester can each be selectively modified, paving the way for a multitude of derivatives.

The N-Boc (tert-butyloxycarbonyl) protected form of this compound is a commonly used intermediate, which allows for selective reactions at the hydroxyl and ester functionalities before deprotection and subsequent modification of the piperidine nitrogen.[5] This synthetic flexibility is paramount in the construction of complex molecules.

Below is a generalized workflow illustrating the synthetic utility of this chiral building block in a drug discovery program.

Caption: Synthetic utility of this compound.

Biological Significance and Therapeutic Applications of Derivatives

While this compound itself is primarily a synthetic intermediate, the derivatives synthesized from this scaffold have demonstrated significant biological activity across a range of therapeutic areas. The specific stereochemistry of this building block is often crucial for the desired biological effect.[5]

Dopamine Transporter (DAT) Ligands

The piperidine scaffold is a key feature in many potent and selective dopamine transporter (DAT) ligands.[6][7] These compounds are of interest for the treatment of CNS disorders such as ADHD and depression, and as potential treatments for cocaine addiction.[8] The introduction of a hydroxyl group into the piperidine ring can lead to high-affinity ligands.[8] Derivatives of 4-hydroxypiperidine have been shown to exhibit potent DAT binding affinity and dopamine reuptake inhibition.[8][9] The stereochemistry of the hydroxyl group and other substituents on the piperidine ring plays a critical role in the potency and selectivity of these ligands.[8]

| Derivative Class | Target | Key Structural Features | Therapeutic Potential |

| Hydroxypiperidine analogues of GBR 12909 | Dopamine Transporter (DAT) | 4-hydroxypiperidine core with N-benzhydryl or related substituents. | ADHD, Depression, Cocaine Abuse |

| 3-Aminomethyl- and 4-Aminopiperidine Analogues | DAT, SERT, NET | Piperidine ring with exocyclic amines. | CNS Disorders |

Chemokine Receptor 5 (CCR5) Antagonists

CCR5 is a co-receptor required for the entry of the most common strains of HIV into host cells.[10] Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The piperidine scaffold is a common feature in many potent CCR5 antagonists.[11][12] Piperidine-4-carboxamide derivatives, for example, have been developed as potent CCR5 antagonists with excellent antiviral activity.[12] The development of these compounds often involves extensive SAR studies around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, particularly the NK1 and NK3 receptors, are involved in pain, inflammation, and mood regulation.[15] Antagonists of these receptors have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 3-benzhydryl-4-piperidone skeleton has been identified as a novel scaffold for potent NK1 receptor antagonists.[16] Additionally, fused piperidine-type structures have been explored as NK3 receptor antagonists.[17][18]

Opioid Receptor Ligands

The piperidine moiety is a classic component of many opioid analgesics, including morphine and fentanyl. More recently, substituted piperidines have been investigated for the development of opioid receptor antagonists and mixed agonist/antagonist ligands.[19][20] Structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine have been synthesized to probe the active conformation for opioid receptor antagonism.[19] These studies provide valuable insights into the design of new analgesics with improved side-effect profiles.

Experimental Protocols

The following provides a generalized, representative protocol for the synthesis and evaluation of a hypothetical derivative of this compound, targeting the dopamine transporter.

Protocol 1: Synthesis of a Novel N-Substituted (2S,4R)-4-hydroxypiperidine-2-carboxamide

Objective: To synthesize a novel derivative by modifying the C2-ester to an amide and N-alkylating the piperidine nitrogen.

Step 1: N-Boc Protection

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the product by column chromatography to yield N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate.

Step 2: Amidation of the C2-Ester

-

Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., methanol).

-

Add an excess of the desired amine (e.g., benzylamine).

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the crude product to obtain the N-Boc protected amide.

Step 3: N-Deprotection

-

Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid).

-

Stir at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product.

Step 4: N-Alkylation

-

Dissolve the deprotected amide in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., benzhydryl bromide).

-

Heat the reaction mixture until the starting material is consumed.

-

Work up the reaction and purify the final compound by column chromatography.

Protocol 2: In Vitro Evaluation of Dopamine Transporter (DAT) Binding Affinity

Objective: To determine the binding affinity of the synthesized compound for the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).

-

Test compound and reference compound (e.g., GBR 12909).

-

Binding buffer and wash buffer.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from hDAT-expressing HEK293 cells.

-

In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428.

-

Incubate the plate at a specified temperature and time to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The general workflow for hit-to-lead development using a chiral scaffold like this compound is depicted below.

Caption: Hit-to-lead workflow using a chiral building block.

Conclusion

This compound is a powerful and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and multiple points for synthetic modification provide medicinal chemists with a robust platform for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including modulation of dopamine transporters, chemokine receptors, neurokinin receptors, and opioid receptors, highlight the broad therapeutic potential of this scaffold. As the demand for more selective and potent drugs continues to grow, the strategic application of such chiral building blocks will remain a critical component of successful drug development programs.

References

-

Yamamoto, K., Inuki, S., Ohno, H., & Oishi, S. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [Link]

-

Cho, Y. S., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(13), 2567-2576. [Link]

-

Chinda, K., et al. (2002). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 45(24), 5214-5223. [Link]

-

Este, J. A., & Telenti, A. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 16(11), 1801-1816. [Link]

-

Newman, A. H., et al. (1998). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 41(20), 3845-3853. [Link]

-

Ananthan, S., et al. (2003). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 46(12), 2415-2428. [Link]

-

Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

-

Kim, H., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5091-5094. [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

-

Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

-

Perry, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9675-9719. [Link]

-

ResearchGate. (n.d.). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. [Link]

-

Le, T. M., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623-3627. [Link]

-

Biondi, B., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10475-10486. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531) | 126641-65-4 [evitachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 19. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, Isolation, and Stereoselective Synthesis of 4-Hydroxypiperidine-2-carboxylic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-hydroxypiperidine-2-carboxylic acid derivatives. We will delve into their natural origins, sophisticated stereoselective synthetic strategies, and critical analytical techniques for their characterization. The emphasis is on the causality behind experimental choices, providing a robust framework for practical application in a laboratory setting.

Introduction: The Significance of the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold

The 4-hydroxypiperidine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to key amino acids and its conformational rigidity. This unique structure allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[1] Derivatives of this scaffold have shown significant promise in the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's, Parkinson's, and Huntington's disease.[2][] The stereochemistry at the C2 and C4 positions is paramount to their biological activity, making stereoselective synthesis a central theme of this guide.[1]

Natural Occurrence and Isolation

The non-proteinogenic amino acid, 4-hydroxypipecolic acid (an alternative name for 4-hydroxypiperidine-2-carboxylic acid), is found in nature.[4] Specifically, the (2S,4R)-cis and (2S,4S)-trans isomers have been identified in the leaves and seeds of plants from the Calliandra genus, such as Calliandra pittieri and Calliandra haematocephala.[4][5]

Isolation from Natural Sources: A General Protocol

While a specific, detailed protocol for the isolation of 4-hydroxypiperidine-2-carboxylic acid from Calliandra species is not extensively documented in readily available literature, a general approach for the extraction of non-protein amino acids from plant material can be adapted.[6][7] This process typically involves the following steps:

Experimental Protocol: General Extraction and Purification of Non-Protein Amino Acids from Plant Material

-

Sample Preparation: Freshly collected plant material (leaves or seeds) is flash-frozen in liquid nitrogen and lyophilized to remove water content. The dried material is then ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered plant material is extracted with an 80% ethanol solution using a Soxhlet apparatus. This is a continuous extraction method that ensures efficient removal of small molecules.

-

Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Ion-Exchange Chromatography: The crude extract is redissolved in a suitable buffer and loaded onto a cation-exchange chromatography column (e.g., Dowex 50WX8).

-

Elution of Neutral and Anionic Compounds: The column is first washed with deionized water to remove sugars, organic acids, and other neutral or anionic compounds.

-

Elution of Amino Acids: The amino acids are then eluted with a gradient of aqueous ammonia or pyridine.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired 4-hydroxypiperidine-2-carboxylic acid.

-

Final Purification: The fractions containing the target compound are pooled, and the solvent is removed. Further purification can be achieved by recrystallization or preparative HPLC to yield the isolated amino acid.

Stereoselective Synthetic Strategies

The synthesis of 4-hydroxypiperidine-2-carboxylic acid derivatives with high stereocontrol is a significant challenge. Various methodologies have been developed, each with its own set of advantages and limitations.

Diastereoselective Reduction of Piperidinones

A common and effective strategy involves the diastereoselective reduction of a suitable piperidinone precursor.[1] The choice of reducing agent is critical in determining the stereochemical outcome.

-

Mechanism of Diastereoselective Reduction: The stereoselectivity of the reduction is governed by the direction of hydride delivery to the carbonyl group. This is influenced by the steric hindrance imposed by existing substituents on the piperidine ring and the coordination of the reducing agent with other functional groups. For instance, bulky reducing agents will preferentially attack from the less hindered face, while chelating reducing agents can be directed by nearby hydroxyl or ester groups.

Experimental Protocol: Diastereoselective Reduction of an N-Boc-4-oxopiperidine-2-carboxylate

-

Starting Material: Methyl N-Boc-4-oxopiperidine-2-carboxylate.

-

Reaction Setup: The starting material is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to 0 °C).

-

Addition of Reducing Agent: A solution of a reducing agent, such as sodium borohydride (for moderate selectivity) or a bulkier reagent like L-Selectride® (for higher selectivity towards the cis-isomer), is added dropwise to the stirred solution.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to separate the diastereomers.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for the construction of the piperidine ring with concomitant introduction of a hydroxyl group.[8] This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde or ketone.

-

Mechanism of Aza-Prins Cyclization: The reaction is initiated by the formation of an iminium ion from the homoallylic amine and the carbonyl compound. This is followed by an intramolecular cyclization of the alkene onto the iminium ion, forming a piperidinyl cation. This cation is then trapped by a nucleophile, typically water from the reaction medium, to afford the 4-hydroxypiperidine product. The stereochemical outcome is influenced by the geometry of the transition state during the cyclization step.

Diagram: Aza-Prins Cyclization Workflow

Sources

- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 4-Hydroxypipecolic acid | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nonprotein amino acids of plants: significance in medicine, nutrition, and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Scaffold: A Cornerstone for Mechanistically Diverse Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant in the successful development of novel therapeutics. Among the pantheon of privileged structures, the chiral hydroxypiperidine framework, and specifically methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, has emerged as a uniquely versatile and indispensable chassis for constructing a diverse array of pharmacologically active agents. While not possessing a defined mechanism of action in its own right, its true power lies in its role as a foundational element—a rigid, yet functionalizable core that enables precise spatial orientation of pharmacophoric features. This guide delves into the core principles of why this scaffold is so pivotal, exploring how its inherent stereochemistry and chemical functionality are leveraged to achieve specific mechanisms of action in the resulting drug molecules. We will dissect case studies of therapeutics derived from this core, detailing their molecular mechanisms and the experimental workflows used to elucidate them.

Part 1: The (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The utility of the hydroxypiperidine scaffold is rooted in a confluence of advantageous structural and chemical properties. The piperidine ring is a saturated heterocycle, which imparts a three-dimensional character to the molecules that contain it, a feature often crucial for high-affinity interactions with the complex topographies of biological targets like enzymes and receptors.[1]

Key Structural Features and Their Implications:

-

Stereochemical Integrity: The (2S,4R) configuration provides a fixed, predictable three-dimensional arrangement of substituents. This is paramount for designing drugs with high selectivity, as biological targets are themselves chiral. The specific stereoisomerism dictates the precise vectoral presentation of functional groups, profoundly influencing binding affinity and efficacy.[2]

-

Conformational Rigidity: The piperidine ring can adopt well-defined chair conformations. This conformational constraint reduces the entropic penalty upon binding to a target, often leading to higher affinity. The (2S,4R) substitution pattern influences the equilibrium between different chair conformers, which can be fine-tuned by further chemical modification.

-

Hydrogen Bonding Capabilities: The hydroxyl group at the 4-position and the nitrogen atom within the ring are potent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to molecular recognition, anchoring ligands within a binding pocket and contributing significantly to binding energy.[3]

-

Vectors for Synthetic Elaboration: The hydroxyl group, the carboxylate, and the ring nitrogen serve as versatile synthetic handles. The hydroxyl can be functionalized to introduce a variety of substituents through etherification, esterification, or inversion of stereochemistry. The carboxylate allows for the formation of amides, and the nitrogen, once deprotected, is a key site for introducing diversity to explore structure-activity relationships (SAR).[4][5]

These features collectively make the hydroxypiperidine scaffold a powerful tool for navigating chemical space and optimizing drug candidates for potency, selectivity, and favorable pharmacokinetic properties.[1]

Part 2: Case Studies in Mechanism of Action

The true mechanistic significance of the this compound scaffold is best understood through the lens of the molecules it helps create. Below, we explore two distinct classes of bioactive agents where this core is instrumental in achieving a specific mechanism of action.

Case Study 1: Central Nervous System Agents - Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its inhibition leads to elevated synaptic dopamine levels, a mechanism central to the action of stimulants and some antidepressants, and a therapeutic strategy for conditions like ADHD and potentially as a treatment for cocaine addiction.[2][6]

Mechanism of Action: Allosteric Inhibition of Dopamine Reuptake

Hydroxypiperidine-based DAT inhibitors function by binding to a site on the dopamine transporter, distinct from the dopamine binding site, and locking the transporter in a conformation that is not competent for dopamine translocation. This allosteric modulation effectively blocks the reuptake of dopamine, prolonging its action in the synapse.

The hydroxypiperidine scaffold is crucial for orienting the key pharmacophoric elements—typically bulky aromatic groups—that occupy hydrophobic pockets within the transporter. A study on high-affinity hydroxypiperidine analogues for the dopamine transporter revealed that the stereochemistry of the hydroxyl group is critical for potency.[2] The enantiomer (+)-5 was found to be 122-fold more potent than its counterpart (-)-5 in inhibiting radiolabeled cocaine analogue binding, highlighting the importance of the precise spatial arrangement of the hydroxyl group for optimal interaction with the target.[2][6]

Signaling Pathway: Modulation of Dopaminergic Neurotransmission

Caption: Inhibition of DAT by a hydroxypiperidine-based drug blocks dopamine reuptake.

Case Study 2: Enzyme Inhibitors - β-Glucuronidase

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Its overactivity is implicated in the pathogenesis of certain cancers and the side effects of some drugs. Therefore, inhibitors of β-glucuronidase are of significant therapeutic interest.

Mechanism of Action: Competitive Inhibition

Derivatives of 4-hydroxypiperidine have been synthesized and shown to act as potent and selective inhibitors of β-glucuronidase.[7] These molecules are thought to act as competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the natural substrate from binding. The hydroxypiperidine core likely mimics the oxane ring of the glucuronic acid substrate, while the hydroxyl groups and other substituents form key hydrogen bonds and van der Waals interactions with active site residues. One study identified a derivative with an IC50 value of 17.10 ± 0.61 µM, which was approximately three times more active than the standard inhibitor.[7] The structure-activity relationship in these compounds is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic moieties.

Experimental Workflow: Enzyme Inhibition Assay

Caption: A typical workflow for determining the IC50 of a β-glucuronidase inhibitor.

Part 3: Experimental Protocols for Mechanistic Elucidation

The determination of a compound's mechanism of action is a multi-step process that validates its therapeutic potential. For novel compounds derived from the hydroxypiperidine scaffold, a hierarchical approach is often employed.

Protocol 1: Radioligand Binding Assay for Target Affinity (e.g., DAT)

This protocol determines the affinity of a test compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Rat brain striatal tissue homogenates (source of DAT)

-

Radioligand: [³H]WIN 35,428 (a cocaine analog)

-

Test Compound (hydroxypiperidine derivative) at various concentrations

-

Non-specific binding control: Cocaine (at high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the tissue homogenate, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).

Protocol 2: In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the activity of the dopamine transporter.

Materials:

-

Rat brain striatal synaptosomes (vesicles containing DAT)

-

[³H]Dopamine

-

Test Compound (hydroxypiperidine derivative)

-

Uptake buffer

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control.

-

Initiation: Add [³H]Dopamine to the synaptosome suspension to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

Counting: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

-

Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) by plotting the inhibition data against the log concentration of the compound.

Quantitative Data Summary

| Compound Class | Target | Key Assay | Endpoint | Example Value Range | Reference |

| Dopamine Transporter Ligands | Dopamine Transporter (DAT) | Radioligand Binding | IC50 / Ki | 0.5 nM - 60 nM | [2][6] |

| Dopamine Transporter Ligands | Dopamine Transporter (DAT) | Dopamine Uptake Assay | IC50 | 4 nM - 40 nM | [2][6] |

| β-Glucuronidase Inhibitors | β-Glucuronidase | Enzyme Inhibition Assay | IC50 | 17 µM - 50 µM | [7] |

Conclusion and Future Directions

The this compound core is far more than a passive scaffold; it is an enabling platform for the design of mechanistically precise therapeutics. Its inherent stereochemistry and versatile functionalization points allow medicinal chemists to meticulously craft molecules that can selectively inhibit enzymes or modulate the function of transporters and receptors. The case studies presented herein—targeting the dopamine transporter and β-glucuronidase—underscore the adaptability of this scaffold to address disparate biological targets. Future research will undoubtedly continue to leverage this privileged structure to develop novel agents for CNS disorders, oncology, and infectious diseases, further cementing its status as a cornerstone of modern drug discovery. The principles of stereochemically-driven design and mechanism-based screening will remain paramount in unlocking the full therapeutic potential of this remarkable chemical entity.

References

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Available from: [Link]

-

Ghorai, S. K., Cook, C., Davis, M., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(7), 1220–1228. Available from: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available from: [Link]

-

Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub. Available from: [Link]

-

Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available from: [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Available from: [Link]

-

Wikipedia. N-Hydroxypiperidine. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available from: [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

Disrupting GPCR Complexes with Smart Drug-like Peptides. (2022). PMC - PubMed Central. Available from: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available from: [Link]

-

Chapter 6: Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. Available from: [Link]

-

GPCR ligands. Icahn School of Medicine at Mount Sinai. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy Methyl 4-hydroxypiperidine-2-carboxylate | 144913-66-6 [smolecule.com]

- 6. sci-hub.box [sci-hub.box]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: A Technical Guide

An In-depth Examination of the Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data of a Key Chiral Building Block

Introduction

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and methyl ester functionalities, makes it an important synthon for the synthesis of complex biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in multi-step synthetic sequences. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral characteristics.

Molecular Structure and Stereochemistry

The structural and stereochemical integrity of this compound is the foundation of its utility. The piperidine ring exists predominantly in a chair conformation, and the relative stereochemistry of the substituents at the C2 and C4 positions significantly influences the chemical environment of each atom, which is directly reflected in the spectroscopic data.

Figure 1. Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound hydrochloride (CAS 175671-43-9) is typically dissolved in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) for NMR analysis.[1] Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS or the residual solvent peak).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) are all informative.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 3.8 - 4.0 | dd | J(H2, H3a) ≈ 10-12, J(H2, H3e) ≈ 3-5 |

| H-4 | 3.9 - 4.1 | m | - |

| -OCH₃ | 3.7 - 3.8 | s | - |

| H-3a, H-5a (axial) | 1.6 - 1.8 | m | - |

| H-3e, H-5e (equatorial) | 2.0 - 2.2 | m | - |

| H-6a (axial) | 2.8 - 3.0 | m | - |

| H-6e (equatorial) | 3.2 - 3.4 | m | - |

| -NH | (broad) | s | - |

| -OH | (broad) | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The proton at C2 (H-2) is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at C3. The axial proton at C4 (H-4) would likely appear as a multiplet. The methyl ester protons will be a sharp singlet. The remaining piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the nitrogen and oxygen atoms may be broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 170 - 175 |

| C-4 | 65 - 70 |

| C-2 | 55 - 60 |

| -OCH₃ | 50 - 55 |

| C-6 | 45 - 50 |

| C-3, C-5 | 30 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbonyl carbon of the ester group will be the most downfield signal. The carbons bearing the hydroxyl (C-4) and the ester (C-2) groups will also be in the downfield region of the aliphatic carbons. The remaining piperidine ring carbons will appear at higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (amine) | 3200 - 3500 | Broad, Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O (ester) | 1730 - 1750 | Strong, Sharp |

| C-O (ester) | 1000 - 1300 | Strong |

| C-N (amine) | 1000 - 1250 | Medium |

The broad band in the high-frequency region is characteristic of the O-H and N-H stretching vibrations. The sharp, strong absorption around 1740 cm⁻¹ is a clear indication of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.

MS Data and Interpretation

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

-

Molecular Formula: C₇H₁₃NO₃

-

Molecular Weight: 159.18 g/mol

-

[M+H]⁺: m/z = 160.09

The fragmentation pattern in MS/MS would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of water (-H₂O) from the hydroxyl group, and cleavage of the piperidine ring.

Figure 2. Potential fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data of this compound provides a comprehensive structural fingerprint of this important chiral molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and stereochemical arrangement of the atoms, while the IR spectrum confirms the presence of the key hydroxyl, amine, and ester functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation behavior. This detailed spectroscopic analysis is indispensable for researchers and scientists working with this compound in the development of new therapeutics and other advanced materials.

References

Sources

structural elucidation of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Abstract

This compound is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its specific stereochemistry is critical to its biological activity, necessitating a rigorous and unambiguous structural elucidation process. This guide provides a comprehensive, field-proven framework for the complete characterization of this molecule, from confirming its elemental composition and connectivity to establishing its relative and absolute stereochemistry. We will detail a multi-technique, self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance techniques, Chiral High-Performance Liquid Chromatography, and single-crystal X-ray Crystallography. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure reproducibility and scientific integrity.

Introduction: The Significance of Stereochemistry

The piperidine scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[3] The molecule of interest, this compound (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), features two stereocenters at the C2 and C4 positions.[1] The cis relationship between the carboxylate and hydroxyl groups, along with the specific (2S, 4R) absolute configuration, dictates the three-dimensional shape of the molecule. This, in turn, governs its interaction with biological targets, making stereochemical verification not just an analytical requirement, but a cornerstone of its application in drug development. This guide presents a logical, synergistic workflow for its complete structural confirmation.

The Analytical Workflow: A Synergistic Approach

The structural elucidation of a chiral molecule is a process of accumulating and cross-verifying evidence. No single technique provides the complete picture. Our approach is designed as a self-validating system where the results from each analysis support and confirm the others.

Caption: A logical workflow for comprehensive structural elucidation.

Mass Spectrometry: Confirming the Foundation

Rationale: The first step is to confirm the molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, typically forming the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[4][5]

Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[3]

-

Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[3]

-

MS Method:

-

Perform a full scan (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the precursor ion to observe fragmentation patterns. Common neutral losses for substituted piperidines include water (H₂O) from the hydroxyl group.[4]

-

Expected Results:

-

[M+H]⁺ Ion: A prominent peak at m/z 160.09, corresponding to [C₇H₁₃NO₃ + H]⁺.

-

HRMS: An accurate mass measurement within 5 ppm of the theoretical value (160.0917) for the protonated molecule.

-

Fragmentation: A key fragment at m/z 142.08 resulting from the loss of water ([M+H - H₂O]⁺).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and simple method to verify the presence of key functional groups predicted by the structure.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands: A combined experimental and theoretical study on 4-hydroxypiperidine provides a basis for interpreting the vibrational spectra.[6][7]

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ (hydroxyl group).

-

N-H Stretch: A moderate band around 3300 cm⁻¹ (secondary amine).

-

C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H).

-

C=O Stretch: A strong, sharp band around 1730-1750 cm⁻¹ (ester carbonyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure